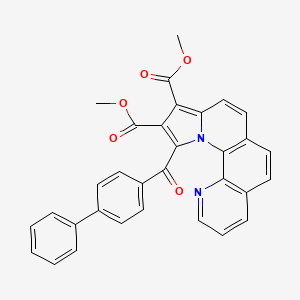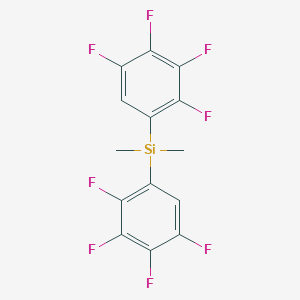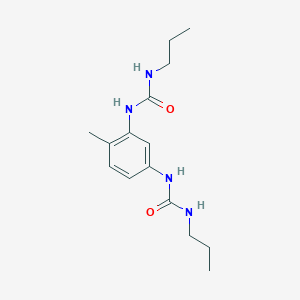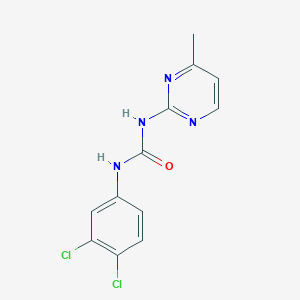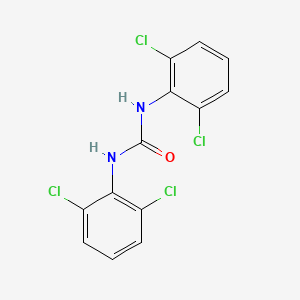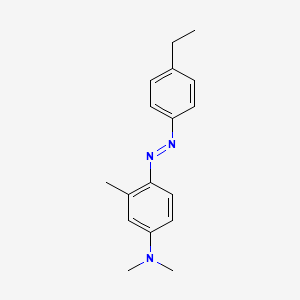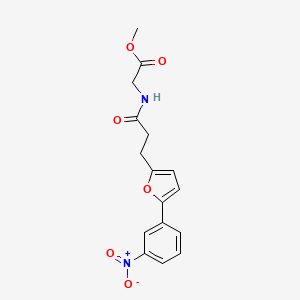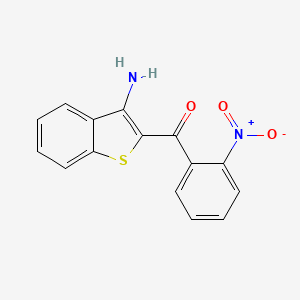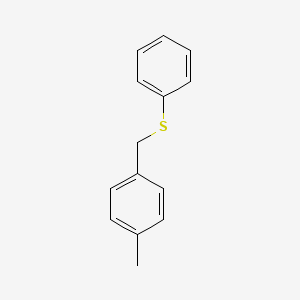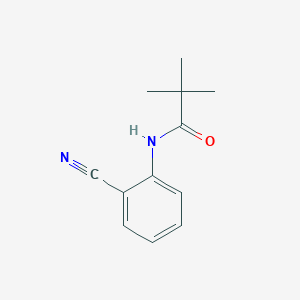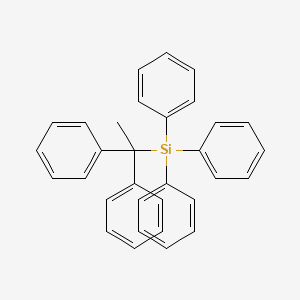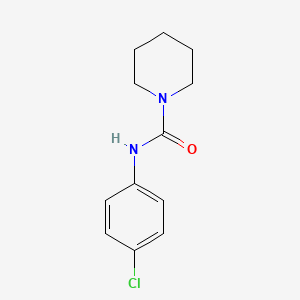
Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate typically involves the condensation of corresponding monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in inhibiting immune-activated nitric oxide production.
Medicine: Explored for its antiviral properties, particularly against viruses such as Herpes, Picorna, and Pox.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production, which is a key pathway in inflammatory responses . The exact molecular targets and detailed pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: A related compound with similar structural features.
5-substituted 2-amino-4,6-dichloropyrimidines: These compounds share the pyrimidine core and exhibit similar biological activities.
Uniqueness
Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is unique due to its specific cyclopentyl and pentanoate groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide production and its antiviral activities make it a valuable compound for further research and development.
Propiedades
Número CAS |
107045-95-4 |
|---|---|
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
cyclopentyl 5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoate |
InChI |
InChI=1S/C14H21N3O4/c15-14-16-12(19)10(13(20)17-14)7-3-4-8-11(18)21-9-5-1-2-6-9/h9H,1-8H2,(H4,15,16,17,19,20) |
Clave InChI |
ZUCYGEFPUOBQOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)CCCCC2=C(N=C(NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
